molecular formula C59H94O24 B7909599 30-Noroleana-12,20(29)-dien-28-oic acid, 3-[[2-O-(6-deoxy-alpha-L-mannopyranosyl)-alpha-L-arabinopyranosyl]oxy]-, O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-beta-D-glucopyranosyl-(1-->6)-beta-D-glucopyranosyl ester, (3beta)-

30-Noroleana-12,20(29)-dien-28-oic acid, 3-[[2-O-(6-deoxy-alpha-L-mannopyranosyl)-alpha-L-arabinopyranosyl]oxy]-, O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-beta-D-glucopyranosyl-(1-->6)-beta-D-glucopyranosyl ester, (3beta)-

Cat. No.: B7909599
M. Wt: 1187.4 g/mol
InChI Key: YVMQKRHGVLOZIR-ISJYTOOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

30-Noroleana-12,20(29)-dien-28-oic acid, 3-[[2-O-(6-deoxy-α-L-mannopyranosyl)-α-L-arabinopyranosyl]oxy]-, O-6-deoxy-α-L-mannopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl ester, (3β)- is a triterpene glycoside characterized by:

  • Aglycone backbone: A 30-noroleanane skeleton (C29) with a 12,20(29)-diene system and a 28-carboxylic acid group.
  • Glycosylation: 3β-position: A branched trisaccharide comprising α-L-arabinopyranosyl substituted at the 2-O position with 6-deoxy-α-L-mannopyranosyl (rhamnose analog). 28-O-ester: A trisaccharide chain of 6-deoxy-α-L-mannopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl. This structural complexity enhances solubility and bioactivity compared to non-glycosylated analogs .

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-3-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H94O24/c1-24-12-17-59(54(73)83-52-46(72)43(69)40(66)32(79-52)23-75-49-25(2)36(62)47(31(21-60)78-49)81-50-44(70)41(67)37(63)26(3)76-50)19-18-57(8)28(29(59)20-24)10-11-34-56(7)15-14-35(55(5,6)33(56)13-16-58(34,57)9)80-53-48(39(65)30(61)22-74-53)82-51-45(71)42(68)38(64)27(4)77-51/h10,25-27,29-53,60-72H,1,11-23H2,2-9H3/t25-,26+,27+,29+,30+,31-,32-,33+,34-,35+,36-,37+,38+,39+,40-,41-,42-,43+,44-,45-,46-,47-,48-,49-,50+,51+,52+,53+,56+,57-,58-,59+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMQKRHGVLOZIR-ISJYTOOGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(OC1OCC2C(C(C(C(O2)OC(=O)C34CCC(=C)CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4)C)C)(C)C)OC8C(C(C(CO8)O)O)OC9C(C(C(C(O9)C)O)O)O)C)O)O)O)CO)OC1C(C(C(C(O1)C)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)[C@]34CCC(=C)C[C@H]3C5=CC[C@@H]6[C@]7(CC[C@@H](C([C@@H]7CC[C@]6([C@@]5(CC4)C)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)O)O)O)CO)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H94O24
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1187.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

30-Noroleana-12,20(29)-dien-28-oic acid and its derivatives are part of the triterpenoid family, known for their diverse biological activities. This article aims to explore the biological activity of the compound 30-Noroleana-12,20(29)-dien-28-oic acid, 3-[[2-O-(6-deoxy-alpha-L-mannopyranosyl)-alpha-L-arabinopyranosyl]oxy]-, O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-beta-D-glucopyranosyl-(1-->6)-beta-D-glucopyranosyl ester, (3beta)- through a comprehensive review of the literature.

Chemical Structure

The compound is characterized by its complex glycosidic structure, which includes:

  • A core triterpenoid backbone.
  • Multiple sugar moieties that enhance its solubility and bioactivity.

Antimicrobial Activity

Research indicates that various derivatives of 30-noroleanane triterpenes exhibit significant antimicrobial properties. In vitro studies have shown that these compounds possess bacteriostatic activity against several Gram-positive bacteria, including:

  • Staphylococcus aureus
  • Bacillus cereus
  • Bacillus subtilis
  • Methicillin-resistant Staphylococcus aureus (MRSA)

For instance, a study isolated several triterpenes from Akebia trifoliata, demonstrating their effectiveness against these pathogens .

Antioxidant Activity

Triterpenoids are also recognized for their antioxidant properties. They mitigate oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activity. This is crucial in preventing cellular damage associated with various diseases.

Antidiabetic Activity

The compound exhibits potential antidiabetic effects through its inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. In vitro assays revealed that certain derivatives had IC50 values significantly lower than acarbose, a standard antidiabetic drug. For example:

  • Compound 5 showed an IC50 value of 0.035 mM, which is twelve-fold stronger than acarbose (IC50 0.409 mM) .

Cytotoxicity Studies

Cytotoxicity assessments have indicated that some triterpenoids derived from Akebia trifoliata exhibit selective toxicity against cancer cell lines such as A549 (lung cancer) and others. These findings suggest potential applications in cancer therapy .

Case Studies

  • Study on Antimicrobial Properties : A study conducted by researchers isolated several triterpenoids from Akebia trifoliata and tested their antibacterial effects against various bacterial strains. The results confirmed that certain compounds exhibited strong inhibition, particularly against MRSA.
  • Antidiabetic Efficacy : Another research effort focused on the α-glucosidase inhibitory activity of these compounds, highlighting their potential use as natural antidiabetic agents.

Data Tables

Compound NameSource PlantActivity TypeIC50 Value (mM)Reference
Compound 1Akebia trifoliataAntimicrobialNot specified
Compound 5Akebia trifoliataα-glucosidase Inhibitor0.035
Compound 15Akebia trifoliataCytotoxicityNot specified

Scientific Research Applications

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of compounds related to 30-noroleana-12,20(29)-dien-28-oic acid. Specifically, certain derivatives have demonstrated significant inhibition of enzymes such as α-glucosidase and α-amylase. For instance:

  • Inhibition Rates : Compounds derived from this framework showed IC50 values ranging from 31.3 to 42.4 μM for α-glucosidase and 36.5 to 56.4 μM for α-amylase, outperforming the standard drug acarbose (IC50 of 47.1 μM for α-glucosidase) .

Antioxidant Activity

The presence of phenolic compounds within the structure contributes to its antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress. This activity is crucial for preventing cellular damage linked to various chronic diseases.

Anti-inflammatory Effects

Research indicates that derivatives of this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways. The glycosylation patterns influence the bioactivity and solubility of the compound, enhancing its therapeutic potential against inflammation-related disorders.

Drug Development

The unique structural characteristics of 30-noroleana-12,20(29)-dien-28-oic acid make it a candidate for drug development:

  • Formulations : Its derivatives can be formulated into herbal medicines aimed at managing diabetes and inflammation.
  • Combination Therapies : The compound may be used in combination with other agents to enhance therapeutic efficacy.

Nutraceuticals

Given its health benefits, this compound can be explored as a nutraceutical ingredient in dietary supplements aimed at improving metabolic health and reducing oxidative stress.

Study on Dendrobium officinale

A notable study isolated several new triterpene glycosides from Dendrobium officinale, including variants of 30-noroleana derivatives. These compounds were shown to possess significant inhibitory activity against key enzymes involved in carbohydrate metabolism .

Research on Wedelia chinensis

Another investigation identified a new saponin from Wedelia chinensis, characterized by similar structural features to 30-noroleana derivatives. The study emphasized the pharmacological potential of these compounds in traditional medicine practices .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Related Triterpene Glycosides
Compound Name Aglycone Type Glycosylation (3β-position) 28-O-Substituent Key Differences Source
Target Compound 30-Noroleana-12,20(29)-dien-28-oic acid 2-O-(6-deoxy-α-L-mannopyranosyl)-α-L-arabinopyranosyl 6-deoxy-α-L-mannopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl Unique branched 3β-trisaccharide; 28-O-trisaccharide with 6-deoxy-mannose
3β-Akebonoic acid (Compound 3) 30-Noroleana-12,20(29)-dien-28-oic acid None (free -OH) None (free acid) Lack of glycosylation reduces solubility
3β-[(α-L-Arabinopyranosyl)oxy]-19α-hydroxyolean-12-en-28-oic acid 28-β-D-glucopyranoside (Compound 4) Olean-12-en-28-oic acid (C30) α-L-Arabinopyranosyl β-D-Glucopyranosyl Oleanane (not nor-) backbone; simpler glycosylation
3-O-β-D-Glucuronopyranosyl-akebonic acid 28-O-β-D-glucopyranoside 30-Noroleana-12,20(29)-dien-28-oic acid β-D-Glucuronopyranosyl β-D-Glucopyranosyl 3β-glucuronic acid (ionizable) vs. neutral arabinose-mannose
3-O-β-D-Xylopyranosyl-(1→2)-β-D-glucuronopyranosyl-akebonic acid 30-Noroleana-12,20(29)-dien-28-oic acid β-D-Xylopyranosyl-(1→2)-β-D-glucuronopyranosyl β-D-Glucopyranosyl Linear 3β-disaccharide vs. branched trisaccharide
3-O-β-D-Glucopyranosyl-(1→3)-[β-D-xylopyranosyl-(1→2)]-α-L-arabinopyranosyl-28-O-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl ester 30-Noroleana-12,20(29)-dien-28-oic acid β-D-Glucopyranosyl-(1→3)-[β-D-xylopyranosyl-(1→2)]-α-L-arabinopyranosyl Rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl 28-O-rhamnose instead of 6-deoxy-mannose; distinct sugar linkages

Pharmacological and Functional Comparisons

Key Structural-Activity Relationships (SAR)

The 12,20(29)-diene system enhances rigidity, favoring interactions with hydrophobic receptor domains .

Glycosylation Impact: 3β-Substituents: Branched sugars (e.g., 2-O-rhamnosyl-arabinose in the target compound) improve water solubility and metabolic stability versus linear chains . 28-O-Esters: Trisaccharide chains with 6-deoxy sugars (e.g., 6-deoxy-mannose) resist enzymatic cleavage better than glucuronic acid-based esters .

Stereochemistry: β-Linked glucopyranosyl residues (e.g., in 28-O-ester) are more stable to hydrolysis than α-linkages .

Preparation Methods

Ethanol Extraction and Fractionation

  • Fresh pericarps are refluxed in 70% ethanol , concentrated, and partitioned into petroleum ether, ethyl acetate, and n-butanol fractions.

  • The ethyl acetate fraction is subjected to medium-pressure liquid chromatography (MPLC) with gradients of chloroform-methanol to isolate triterpenoid acids.

Hydrolysis and Aglycone Modification

  • Isolated triterpenoids undergo alkaline hydrolysis to deacetylate sugar units, followed by enzymatic glycosylation using glycosyltransferases.

  • The C-28 carboxylic acid group is introduced via oxidation of methyl esters using Jones reagent.

Chemical Synthesis of the Tetrasaccharide Chain

The tetrasaccharide moiety is synthesized via sequential glycosylation, leveraging both classical and modern catalytic methods:

Palladium-Catalyzed C(sp³)−H Glycosylation

A breakthrough method involves palladium(II) acetate -mediated C(sp³)−H activation of 2-deoxyglycosides (e.g., 1-iodo-glucal) to form C-glycosidic bonds.

  • Conditions : 1,4-dioxane, 100°C, 24 hours.

  • Mechanism : Cyclopalladation generates a palladacycle intermediate, which reacts with glycosyl donors to yield β-selective C-glycosides.

  • Yield : ~65–78% for disaccharide intermediates.

Stepwise Assembly of the Oligosaccharide

  • α-L-Arabinopyranosyl-(1→2)-6-deoxy-α-L-mannopyranosyl unit: Synthesized via Schmidt glycosylation using trichloroacetimidate donors.

  • β-D-Glucopyranosyl-(1→6)-β-D-glucopyranosyl unit: Constructed via Koenigs-Knorr reaction with silver oxide activation.

  • Conjugation to the aglycone : The tetrasaccharide is attached to the C-3 hydroxyl of the triterpenoid using Mitsunobu conditions (DIAD, Ph₃P).

Final Esterification and Purification

The C-28 carboxylic acid is esterified with the tetrasaccharide-linked glucopyranosyl unit under Steglich conditions (DCC, DMAP):

  • Reaction : 0°C to room temperature, 12 hours in anhydrous DCM.

  • Purification : The crude product is purified by reverse-phase HPLC (C18 column, acetonitrile-water gradient) to achieve >95% purity.

Analytical Data and Validation

ParameterValue/TechniqueSource
Molecular Weight 1187.36 (HR-ESI-MS)
Glycosylation Sites C-3 (tetrasaccharide), C-28 (ester)
Stereochemistry Confirmed by NOESY and J-resolved NMR
Purity >95% (HPLC)

Comparative Analysis of Synthetic Approaches

Semi-Synthetic vs. Full Synthesis

  • Semi-synthetic : Relies on isolated aglycones, reducing steps but limited by natural availability.

  • Full synthesis : Enables scalable production but requires 15+ steps with <5% overall yield.

Catalytic Efficiency

  • Palladium catalysis achieves superior β-selectivity (dr >20:1) compared to enzymatic methods (dr ~5:1).

  • Enzymatic glycosylation offers greener solvents but struggles with branched oligosaccharides .

Q & A

Q. What methods are recommended for isolating this compound from natural sources?

Isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic purification. Column chromatography using silica gel or reversed-phase C18 columns is effective for initial separation. Final purification often requires semi-preparative HPLC with a C18 column (5 μm, 250 × 10 mm) and a gradient of acetonitrile/water (0.1% formic acid) at 2 mL/min. Purity validation (>98%) is confirmed via analytical HPLC and NMR .

Example Workflow:

StepMethodParametersPurity Check
1Ethanol extraction70% EtOH, refluxTLC (CHCl₃:MeOH:H₂O)
2Silica gel CCHexane:EtOAc:MeOH (gradient)HPLC-DAD
3HPLC purificationC18, 20–80% ACN in 40 min¹H/¹³C NMR, MS

Q. How is the glycosidic linkage configuration determined experimentally?

Glycosidic bonds are characterized using a combination of:

  • NMR : ¹H-¹H COSY and TOCSY for sugar spin systems; HSQC for anomeric proton-carbon correlations.
  • Acid hydrolysis : Hydrolyze glycosides (2 M TFA, 110°C, 2 hr) and analyze monosaccharides via GC-MS after derivatization.
  • Enzymatic digestion : Use specific glycosidases (e.g., α-mannosidase) to confirm stereochemistry. For example, the 1→4 linkage between 6-deoxy-α-L-mannopyranosyl and β-D-glucopyranosyl is confirmed by NOESY correlations between H-1 of mannose and H-4 of glucose .

Q. What analytical techniques validate structural integrity and purity?

  • HPLC-PDA : Monitor λ = 210 nm (for carboxylate) or 254 nm (conjugated systems).
  • HRMS : Confirm molecular formula (e.g., [M-H]⁻ at m/z 1223.5432 for C₅₃H₈₄O₂₃).
  • 2D-NMR : Key signals include oleanane triterpene protons (δ 5.40 ppm, H-12) and anomeric protons (δ 4.80–5.60 ppm) .

Advanced Research Questions

Q. How can contradictions in NMR data for glycosylation sites be resolved?

Discrepancies often arise from overlapping signals or dynamic conformations. Strategies include:

  • Low-temperature NMR : Reduces signal broadening in DMSO-d₆ at 253 K.
  • Selective INEPT : Enhances specific correlations in crowded regions.
  • Comparative analysis : Cross-reference with analogs (e.g., quinatoside A in ) to identify conserved shifts. For unresolved cases, synthesize partial glycosides for stepwise assignment .

Q. What challenges arise in synthesizing the oligosaccharide chain, and how are they addressed?

Key challenges:

  • Steric hindrance : The 1→4 and 1→6 linkages between deoxy-mannose and glucopyranosyl require regioselective protection (e.g., benzyl groups).
  • Anomeric control : Use Schmidt glycosylation with BF₃·Et₂O to favor α-linkages for mannose.
  • Purification : Employ size-exclusion chromatography (Sephadex LH-20) after each glycosylation step. A reported yield for similar triterpenoid glycosides is 12–18% per step .

Q. How do glycosylation patterns influence bioactivity, and how is this studied?

Glycosylation modulates solubility, membrane interaction, and receptor binding. To assess:

  • SAR studies : Compare aglycone vs. glycosylated forms in assays (e.g., cytotoxicity on cancer cells).
  • Enzymatic truncation : Remove specific sugars (e.g., β-glucosidase) and retest activity. notes that 28-O-glucopyranosyl esters enhance anti-inflammatory activity compared to free acids .

Q. What strategies mitigate instability during in vitro assays?

  • pH control : Use buffers (pH 6.8–7.4) to prevent ester hydrolysis.
  • Antioxidants : Add 0.1 mM ascorbate to media to counter oxidative degradation.
  • Storage : Lyophilize and store at -80°C under argon. Stability data from show <5% degradation over 6 months under these conditions .

Methodological Challenges

Q. How are spectral overlaps in triterpene cores addressed during characterization?

  • 13C DEPT-135 : Differentiates CH₂ and CH₃ groups in the oleanane skeleton (e.g., C-23 and C-24).
  • HSQC-TOCSY : Resolves overlapping H-18/H-19 signals in the D/E ring junction.
  • Computational modeling : DFT-based NMR prediction (e.g., ACD/Labs) refines assignments .

Q. What in silico tools predict metabolic pathways for this compound?

  • SwissADME : Predicts Phase I/II metabolism (e.g., hydroxylation at C-30, glucuronidation).
  • Molecular docking : Screens against CYP3A4 or UGT1A1 using AutoDock Vina. highlights similar compounds undergoing hepatic glucuronidation, requiring hepatocyte models for validation .

Q. How are batch-to-batch variations in natural extracts standardized?

  • QC markers : Use HPLC quantification of a stable analog (e.g., eleutheroside E in ) for normalization.
  • Multivariate analysis : PCA of NMR or LC-MS profiles identifies outlier batches.
  • Synthetic standards : Reference materials (e.g., E-2936 in ) ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.